N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-methoxyethyl)-N-[2-(3-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-19-9-8-16-14(18)13(17)15-7-6-11-4-3-5-12(10-11)20-2/h3-5,10H,6-9H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUUZFTVWHTQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCCC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide typically involves the reaction of oxalyl chloride with 2-methoxyethylamine and 3-methoxyphenethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
- The intermediate then reacts with 3-methoxyphenethylamine to yield the final product, this compound.
Oxalyl chloride: reacts with in the presence of a base such as triethylamine to form the intermediate N-(2-methoxyethyl)oxalamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oxalamides with different functional groups.
Scientific Research Applications
N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The methoxy groups may enhance the compound’s ability to interact with biological membranes or proteins, leading to its observed biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide: can be compared with other oxalamide derivatives, such as:
Uniqueness
- The presence of both methoxyethyl and methoxyphenethyl groups in this compound may confer unique properties, such as enhanced solubility and specific biological activity, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its oxalamide backbone, which is known for its ability to interact with various biological targets. The presence of methoxy groups enhances its lipophilicity, potentially improving bioavailability.
- Molecular Formula : C13H17N2O4
- Molecular Weight : 253.29 g/mol
Antimicrobial Activity
Research indicates that derivatives of oxalamides exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Case Study : A study evaluated the antimicrobial efficacy of oxalamide derivatives, revealing that modifications in the methoxy groups significantly influenced their activity against Gram-positive and Gram-negative bacteria. The presence of two methoxy groups in this compound may enhance its interaction with bacterial membranes, leading to increased permeability and subsequent cell death.
Anticancer Properties
The anticancer potential of oxalamides has been explored in several studies. This compound has shown promise in inhibiting cancer cell proliferation.
- Research Findings : In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Mechanistic studies suggested that it activates caspase pathways, which are crucial for programmed cell death.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases involved in cell signaling pathways, thereby disrupting cancer cell proliferation.
- Receptor Binding : The methoxy groups may facilitate binding to nuclear receptors, influencing gene expression related to apoptosis and cell cycle regulation.
Data Table: Biological Activities of this compound
Q & A
Q. Basic
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of methoxy groups.
- Hydrolytic stability : Avoid aqueous buffers at pH >8, as oxalamides undergo base-catalyzed hydrolysis (e.g., NaOH in ethanol cleaves the oxalyl backbone, ). For in vitro assays, use DMSO stock solutions with <0.1% water .
How should researchers resolve contradictory NMR data during structural elucidation?
Q. Advanced
- Variable temperature NMR : Resolve overlapping peaks (e.g., aromatic protons) by acquiring spectra at 50°C (as in for compound 19 ) .
- 2D experiments : Use HSQC to correlate 1H-13C signals and COSY to identify coupling networks. For example, NOESY confirmed spatial proximity of methoxyethyl and phenethyl groups in analogous compounds .
What strategies improve the pharmacokinetic profile of oxalamide derivatives?
Q. Advanced
- Bioisosteric replacement : Substitute methoxy with trifluoromethoxy to enhance metabolic stability ().
- Prodrug design : Mask polar groups (e.g., oxalamide NH) as esters or carbamates to improve permeability .
- Toxicology screening : Reference NOEL (no-observed-effect-level) data from structurally related compounds (e.g., 100 mg/kg/day in rats for FL-no: 16.099, ) to guide dosing .
What purification techniques are most effective for isolating oxalamides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
